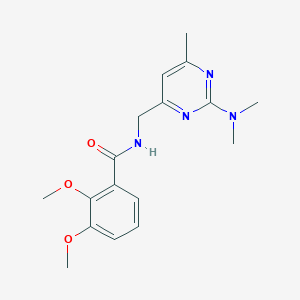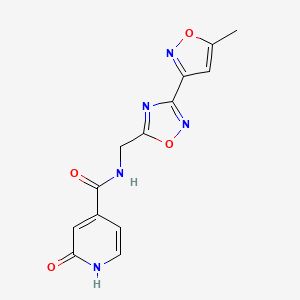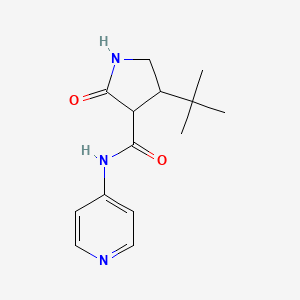
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The structure of the molecule can be influenced by the stereogenicity of carbons in the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound can be used in the analysis of crystal structures . The structure of similar compounds has been investigated using X-ray diffraction . This can provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields of research, including materials science, chemistry, and pharmaceuticals .
Nonlinear Optical Properties
The compound may have potential applications in the field of nonlinear optics . Nonlinear optical materials are crucial for the development of advanced optical devices, including optical switches, optical data storage devices, and lasers . The compound’s structure and properties could be optimized to enhance its nonlinear optical response .
Anti-Inflammatory Drug Development
The compound has been shown to have anti-inflammatory properties . This makes it a promising candidate for the development of new anti-inflammatory drugs . Anti-inflammatory drugs are used to treat a variety of conditions, including arthritis, asthma, and autoimmune diseases .
Protease Inhibition
The compound could potentially be used as a protease inhibitor . Protease inhibitors are a class of antiviral drugs that are used to treat HIV and hepatitis C . The development of new protease inhibitors is an active area of research in the field of antiviral drug development .
Kinase Inhibition
The compound could potentially be used as a kinase inhibitor . Kinase inhibitors are a type of drug that blocks certain enzymes known as kinases . These drugs are used in the treatment of cancer and inflammatory diseases .
Drug Manufacturing
The compound is a versatile compound that can be used in a variety of drug manufacturing applications . Its structure allows it to be easily modified, making it a useful starting point for the synthesis of a wide range of pharmaceutical compounds .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure-activity relationship (sar) of compounds with a pyrrolidine ring has been studied, and it has been found that steric factors can influence biological activity .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-4-6-15-7-5-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKAQYJQYPDEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2475196.png)
![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)
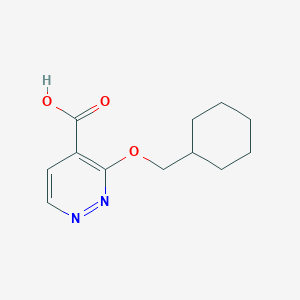
![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)
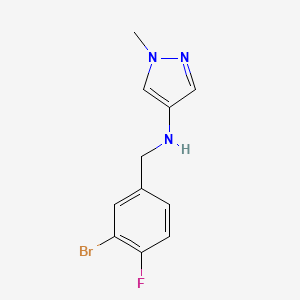
![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)
![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)
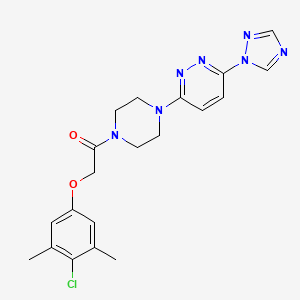
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

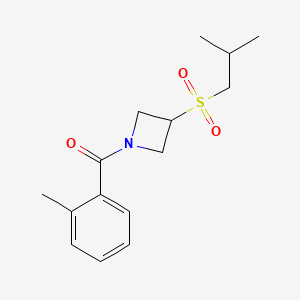
![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)
